N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
This compound (hereafter referred to as Compound A) features an ethanediamide backbone linking two distinct moieties:
- C-terminal: A 3-(2-oxopyrrolidin-1-yl)phenyl group, introducing a lactam ring (2-oxopyrrolidinyl) that enhances metabolic stability compared to linear amides .
The dimethylamino group increases basicity, influencing solubility and cellular uptake, while the indole core may facilitate interactions with serotonin or kinase receptors .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-28(2)22(20-16-29(3)21-11-5-4-10-19(20)21)15-26-24(32)25(33)27-17-8-6-9-18(14-17)30-13-7-12-23(30)31/h4-6,8-11,14,16,22H,7,12-13,15H2,1-3H3,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAPXXTXTFOQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCC4=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as zinc dust or palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by its indole and pyrrolidine moieties, which contribute to its biological activity. The molecular formula is , and it exhibits properties that facilitate interactions with various biological targets.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. A study demonstrated that modifications to similar compounds enhanced their efficacy against SARS-CoV-2 by targeting the main protease (Mpro). The incorporation of specific functional groups improved both the potency and bioavailability of these compounds, suggesting that N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide could be further optimized for similar applications .
Cancer Treatment
The compound's structure allows it to interact with multiple cellular pathways, making it a candidate for cancer therapy. It has been investigated as a potential inhibitor of certain kinases involved in tumor growth. For instance, indole derivatives have shown promise as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade often exploited by tumors to enhance their growth and metastasis .
Case Study 1: SARS-CoV-2 Inhibition
In a clinical candidate study, an analog of this compound was evaluated for its ability to inhibit SARS-CoV-2 Mpro. The findings indicated that the compound exhibited significant antiviral activity with an effective concentration (EC50) in the nanomolar range, demonstrating its potential as a therapeutic agent against COVID-19 .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of similar indole-based compounds. These compounds were tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanisms involved included the modulation of signaling pathways associated with cell survival and death, further supporting the hypothesis that this compound could be effective in cancer therapy .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes . The dimethylamino group may enhance its solubility and bioavailability, while the pyrrolidinone moiety contributes to its stability and reactivity.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights critical differences between Compound A and structurally related compounds:
| Compound | Substituent 1 | Substituent 2 | Key Features |
|---|---|---|---|
| A | 2-(dimethylamino)-1-methylindol-3-yl | 3-(2-oxopyrrolidin-1-yl)phenyl | Indole for receptor binding; lactam for stability |
| B † | 2-(piperidin-1-yl)-1-methylindolin-5-yl | 3-(trifluoromethyl)phenyl | Trifluoromethyl enhances lipophilicity; piperidine alters basicity |
| C ‡ | 2-(morpholin-4-yl)-1-methylpyrrol-2-yl | 3-(2-oxopyrrolidin-1-yl)phenyl | Morpholine improves solubility; pyrrole reduces aromatic interactions |
| D § | Benzyl-dimethylaminoethyl | 3-(2-oxopyridin-1(2H)-yl)phenyl | Pyridine vs. pyrrolidinone: altered hydrogen bonding and electron distribution |
| E ¶ | Chloro-pyrimidine-indole | Dimethylaminoethyl-methylamino | Genotoxic chloro group; pyrimidine introduces planar rigidity |
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability: The 2-oxopyrrolidinyl group in Compound A confers resistance to hydrolysis compared to non-cyclic amides (e.g., Compound D’s pyridinone) .
- Solubility: Compound C’s morpholine substituent increases water solubility but may reduce blood-brain barrier penetration relative to Compound A’s dimethylamino group .
- Toxicity: Compound E’s 3-chloro substituent is a genotoxic impurity, underscoring the importance of substituent selection in drug design .
Receptor Interactions
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, emphasizing mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Indole and pyrrolidine moieties : These structures are known for their biological relevance.
- Dimethylamino group : Often associated with increased solubility and bioavailability.
Molecular Formula
The biological activity of this compound is primarily linked to its interactions with specific biological targets:
- Receptor Binding : The compound may exhibit affinity for various receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | HeLa | 0.52 | Induces apoptosis |
| 7d | MCF-7 | 0.34 | Arrests cell cycle at G2/M phase |
| 7d | HT-29 | 0.86 | Inhibits tubulin polymerization |
These findings indicate that the compound may function through mechanisms similar to colchicine, a well-known tubulin inhibitor, leading to cell cycle arrest and apoptosis in cancer cells .
Antiviral Activity
In vitro studies have also indicated potential antiviral properties against SARS-CoV-2. For instance, related compounds have shown effective inhibition of viral replication in cellular assays:
| Compound | Virus | EC50 (nM) | Mechanism |
|---|---|---|---|
| PF-07321332 | SARS-CoV-2 | 77.9 | Inhibits main protease |
| PF-07321332 | SARS-CoV-1 | 317 | Inhibits viral replication |
These results suggest that the compound could be further explored as a therapeutic option for viral infections .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a derivative of the compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis in HeLa cells at low concentrations (IC50 = 0.52 μM). The study concluded that such compounds could serve as potential chemotherapeutic agents .
Case Study 2: Viral Inhibition
Another research project focused on the antiviral properties of related compounds against coronaviruses. The findings revealed that certain analogs effectively inhibited viral replication in vitro, with promising results warranting further investigation into their use as antiviral therapies .
Q & A
Q. Validation :
- Purity : HPLC with UV detection (λ = 254 nm) and LC-MS to confirm molecular weight.
- Structural Confirmation : H/C NMR for indole protons (δ 7.2–7.8 ppm) and dimethylamino groups (δ 2.2–2.5 ppm), alongside FT-IR for carbonyl stretches (1650–1700 cm) .
Basic: How does the compound’s structural complexity influence its solubility and formulation in biological assays?
The dimethylamino group enhances water solubility via protonation at physiological pH, while the indole and pyrrolidinone moieties contribute to lipophilicity. Recommended practices:
- Solubilization : Use DMSO stocks (<10% v/v) or cyclodextrin-based carriers to mitigate aggregation.
- Buffer Compatibility : Phosphate-buffered saline (pH 7.4) with 0.01% Tween-80 to stabilize hydrophobic domains .
Advanced: How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
Q. Methodological Strategies :
- Flow Chemistry : Utilize continuous-flow reactors to control exothermic steps (e.g., amidation) and reduce side reactions. This approach improves heat transfer and scalability compared to batch methods .
- DoE (Design of Experiments) : Apply factorial design to optimize parameters like temperature (40–80°C), reagent stoichiometry (1:1.2–1:1.5), and catalyst loading (5–10 mol% Pd). Response surfaces can identify critical interactions between variables .
Q. Byproduct Mitigation :
- Quenching Intermediates : Add scavenger resins (e.g., trisamine) to trap unreacted isocyanates.
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/HO + 0.1% TFA) .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across cell lines)?
Q. Root-Cause Analysis :
- Assay Conditions : Compare buffer pH (e.g., acidic vs. neutral media affecting dimethylamino protonation) and serum content (e.g., FBS binding lipophilic groups) .
- Metabolic Stability : Perform hepatic microsome assays to assess degradation rates, which may vary between cell lines due to cytochrome P450 expression .
Q. Structural-Activity Relationship (SAR) :
- Modify the pyrrolidinone ring (e.g., replace 2-oxo with thiocarbonyl) or indole substituents (e.g., halogenation) to isolate pharmacophore contributions. Computational docking (AutoDock Vina) can predict binding affinity shifts .
Advanced: What strategies are effective for resolving crystallinity issues in X-ray diffraction studies of this compound?
Q. Crystallization Techniques :
- Vapor Diffusion : Use mixed solvents (e.g., DCM/methanol, 2:1) in hanging-drop setups with slow evaporation.
- Temperature Gradients : Cool saturated solutions from 40°C to 4°C at 0.1°C/min to promote ordered crystal growth .
Q. Alternative Approaches :
- Salt Formation : Co-crystallize with tartaric acid or sodium tosylate to enhance lattice stability.
- Amorphous Characterization : Pair powder XRD with solid-state NMR if crystals remain elusive .
Advanced: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Q. In Silico Tools :
Q. Synthetic Modifications :
- Introduce fluorine atoms on the phenyl ring to enhance lipid solubility without increasing molecular weight.
- Reduce hydrogen-bond donors (e.g., replace ethanediamide with urea) to lower PSA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
